8-Heptadecene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-heptadec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQKRILZMDQPHI-BMRADRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Unsaturated Hydrocarbons
8-Heptadecene belongs to the alkene class of unsaturated hydrocarbons, defined by the presence of at least one carbon-carbon double bond. ontosight.ai Its structure, a 17-carbon chain, places it among the long-chain alkenes. The double bond at the C-8 position confers specific chemical reactivity compared to its saturated counterpart, heptadecane (B57597). This double bond is the site of reactions such as hydrogenation, which converts it to heptadecane, and oxidation, which can form epoxides and other derivatives.
The geometry of the double bond gives rise to cis and trans isomers, more formally known as (Z) and (E) isomers, respectively. In the (Z) configuration, the carbon chains on either side of the double bond are positioned on the same side, while in the (E) configuration, they are on opposite sides. ontosight.ai This stereochemical difference is crucial for its biological activity, as many biological receptors are highly specific to one isomer. The (Z)-isomer is the more commonly reported form in natural products, such as in the pheromones of certain insects and the floral scents of some orchids. ontosight.aibohrium.com
The synthesis of this compound can be achieved through several methods. A common laboratory and potential industrial route involves the decarboxylation of oleic acid, a readily available fatty acid from biomass. alfa-chemistry.com This reaction is typically performed at high temperatures (250-400 °C) in the presence of catalysts like aluminosilicates or metal oxides. alfa-chemistry.com Other synthetic pathways, such as the Wittig reaction, can also be employed to create the double bond with specific stereochemistry. ontosight.ai
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₃₄ |
| Molecular Weight | 238.45 g/mol |
| IUPAC Name | (8Z)-heptadec-8-ene or (8E)-heptadec-8-ene |
| Boiling Point | 304.00 to 306.00 °C @ 760.00 mm Hg |
| Solubility | Insoluble in water; Soluble in organic solvents |
This table is populated with data from sources nih.govchemicalbook.comthegoodscentscompany.comsigmaaldrich.com.
Significance in Chemical Ecology and Natural Product Chemistry
8-Heptadecene plays a critical role as a semiochemical—a chemical substance that carries a message—in a variety of ecological interactions. It is a naturally occurring product found in numerous organisms, including algae, plants, and insects. nih.govalfa-chemistry.com
In the plant kingdom, (Z)-8-heptadecene has been identified as a key volatile compound in the floral fragrance of the fly orchid (Ophrys insectifera). bohrium.com This orchid practices sexual deception to achieve pollination. The orchid's flowers emit a blend of chemicals that mimic the sex pheromone of female wasps of the species Argogorytes fargeii. bohrium.commdpi.com (Z)-8-Heptadecene, along with pentadecane, is present in both the orchid's scent and the female wasp's chemical profile, and both compounds are detected by the male wasp's antennae. bohrium.commdpi.com This chemical mimicry lures male wasps to the flower, where they attempt to copulate with the orchid's labellum (lip), inadvertently pollinating the flower in the process. mdpi.com
In the context of insects and mites, (Z)-8-heptadecene is a significant pheromone. It functions as a sexual pheromone for the European house dust mite (Dermatophagoides pteronyssinus), where it is attractive to males. mdpi.com Interestingly, the compound is released by both sexes of the mite. mdpi.com It is also a component of the sex pheromone in certain moth species and the chrysanthemum gall midge (Rhopalomyia longicauda). ontosight.airesearchgate.net
Furthermore, this compound is involved in host-parasite interactions. Research has shown that (Z)-8-heptadecene can reduce the reproduction rate of the parasitic mite Varroa destructor, a major pest in honeybee (Apis mellifera) colonies. researchgate.net This compound, when present in the brood cells of honeybees, inhibits the mite's reproductive success. researchgate.net Conversely, the same compound has been shown to act as a repellent to the Varroa mite when applied to the cuticle of nurse bees, suggesting a complex role in host selection. thegoodscentscompany.comcambridge.org
Marine organisms, particularly algae, are also a significant source of this compound. alfa-chemistry.com Primitive red algae of the genera Pyropia and Bangia can have volatile profiles containing 30-50% this compound. alfa-chemistry.comresearchgate.net In these organisms, it is thought to be a metabolite of eicosapentaenoic acid and may be involved in a protective mechanism against mechanical damage. alfa-chemistry.comresearchgate.net When the green alga Bryopsis maxima is wounded, it releases (Z)-8-heptadecene. researchgate.net
Occurrence of this compound in Various Organisms
| Organism | Role / Context |
| Ophrys insectifera (Fly Orchid) | Floral volatile, pollinator attractant (semiochemical) |
| Dermatophagoides pteronyssinus (House Dust Mite) | Sexual pheromone, attractive to males |
| Varroa destructor (Parasitic Mite) | Reproduction inhibitor, repellent |
| Pyropia and Bangia spp. (Red Algae) | Major volatile compound, potential defense metabolite |
| Chrysanthemum Gall Midge | Component of female sex pheromone |
This table is populated with data from sources bohrium.comresearchgate.netresearchgate.netresearchgate.net.
Overview of Research Trajectories
Presence in Insect Pheromonal Systems
The compound, particularly its (Z)-isomer, is a key component in the chemical signaling of several insect and mite species, primarily as a sex pheromone.
(Z)-8-Heptadecene has been identified as a component of the sex pheromone in certain species of moths. ontosight.ai In these insects, the pheromone is typically released by females to attract males for mating, playing a vital role in their reproductive behavior. ontosight.ai
(Z)-8-Heptadecene is widely distributed among astigmatid mites. pnas.orgnih.gov Notably, it functions as a sex pheromone for the European house dust mite, Dermatophagoides pteronyssinus. pnas.orgnih.govnih.govresearchgate.net Headspace analysis of these mites revealed the presence of (Z)-8-heptadecene, which was found to be attractive only to male mites in olfactometer experiments. nih.govresearchgate.netmdpi.com This specificity suggests its role as a sexual pheromone, guiding males to potential mates. nih.govresearchgate.net The compound is released by both sexes of the adult mite, but not by the tritonymph stage. nih.govresearchgate.net
Table 1: Pheromonal Activity of Compounds in Dermatophagoides pteronyssinus
| Compound | Attractiveness | Pheromone Type |
| (Z)-8-Heptadecene | Males only | Sexual |
| Pentadecane | Males, females, and tritonymphs | Aggregation |
| Neryl Propionate | Males, females, and tritonymphs | Aggregation |
Data sourced from olfactometer experiments. nih.govresearchgate.net
Detection in Plant Species
This compound is not limited to the animal kingdom; it has also been identified as a significant volatile compound in several plant species.
The fly orchid, Ophrys insectifera, employs a remarkable strategy of sexual deception for pollination, and (Z)-8-heptadecene is a key semiochemical in this process. bohrium.comnih.govresearchgate.net This compound is one of the electrophysiologically active substances in the orchid's floral scent that mimics the sex pheromone of its pollinator, the digger wasp Argogorytes fargeii. bohrium.comnih.govresearchgate.net Research has confirmed the presence of (Z)-8-heptadecene in both the floral extracts of O. insectifera and in the female wasps. bohrium.comnih.govresearchgate.net Gas chromatography-electroantennography (GC-EAD) studies have demonstrated that the antennae of male wasps show a response to this compound. researchgate.netanu.edu.au While its precise role in pollinator attraction is still under investigation, its EAD-activity highlights its importance in the chemical ecology of this orchid-pollinator relationship. rsc.orgslu.se
Table 2: Electrophysiologically Active Compounds in Ophrys insectifera and its Pollinator
| Compound | Present in O. insectifera | Present in A. fargeii (female) | Electrophysiologically Active to Pollinator |
| (Z)-8-Heptadecene | Yes | Yes | Yes |
| n-Pentadecane | Yes | Yes | Yes |
Source: GC-MS and GC-EAD analysis. bohrium.comnih.govresearchgate.net
Phytochemical analysis of the Indian long pepper, Piper longum, has identified this compound as a constituent of its fruit volatiles. researchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of dried P. longum fruit revealed that this compound was one of the dominant compounds, comprising a significant percentage of the total volatiles. researchgate.netmdpi.comnih.gov Its presence contributes to the complex aromatic profile of this medicinally important plant. nih.govbiorxiv.org
A related isomer, 1-Heptadecene (B1198413), has been identified in the chemical composition of other plants. Specifically, GC-MS analysis of a chloroform (B151607) extract from the bark of Terminalia travancorensis, a tree endemic to the Western Ghats, revealed the presence of 1-Heptadecene as one of the twenty-two identified components. ijpsr.comijpsr.com It constituted 5.25% of the total extract. ijpsr.comijpsr.com
Identification in Algal Species
This compound has been identified as a volatile organic compound in several classes of algae, playing different roles within these organisms.
Rhodophyta (e.g., Pyropia, Bangia)
In the primitive red algae belonging to the class Bangiophyceae, such as Pyropia and Bangia, this compound is a major and consistently present volatile compound. researchgate.netmdpi.commdpi.com Studies have shown that it can constitute 30-50% of the total volatile compounds in these species. researchgate.netresearchgate.net This is significantly higher than its concentration in other algal groups like green and brown algae, where it is typically found in very low amounts unless the algae are subjected to mechanical or physiological stress. researchgate.netmdpi.commdpi.com Research into the metabolism of this compound in Pyropia suggests that it is a metabolite of eicosapentaenoic acid, potentially catalyzed by an enzyme system that includes a heme lipoxygenase-like enzyme. researchgate.netresearchgate.net The production of this compound in these red algae is thought to be a protective mechanism against damage, similar to wound-healing responses in higher plants. researchgate.net
Chlorophyta (e.g., Bryopsis maxima, Chlamydomonas reinhardtii, Chlorella variabilis)
The presence of this compound in green algae (Chlorophyta) is generally low but can be induced by external factors. mdpi.commdpi.com In the marine green alga Bryopsis maxima, mechanical wounding has been shown to trigger the release of (Z)-8-heptadecene. researchgate.net This response is believed to be enzymatic, as it is inhibited by heat treatment, suggesting a role for the compound as a chemical signal or semiochemical in response to injury. mdpi.com
Research has also detected this compound in other green algae. In Chlorella variabilis, this compound is present as a minor isomer, with 7-heptadecene being the major hydrocarbon. nih.gov Similarly, studies on Chlamydomonas reinhardtii have identified heptadecene, primarily the 7-heptadecene isomer, which is thought to be formed through the decarboxylation of cis-vaccenic acid. nih.govoup.comresearchgate.net This indicates that in these green algae, the production of heptadecene isomers is linked to fatty acid metabolism and is light-dependent. nih.govoup.comresearchgate.net
Eustigmatophyceae (e.g., Nannochloropsis species)
Species within the class Eustigmatophyceae, such as Nannochloropsis, have been identified as producers of this compound. nih.govoup.commdpi.com Along with other hydrocarbons like heptadecane (B57597) and pentadecane, this compound has been detected in several Nannochloropsis species. mdpi.comresearchgate.net These microalgae are of interest for biofuel production due to their ability to synthesize hydrocarbons from fatty acids. nih.govoup.comresearchgate.net The presence of this compound in these organisms further highlights the diverse metabolic pathways for hydrocarbon production within the algal kingdom.
Occurrence as a Process-Induced Biomarker or Indicator
Beyond its natural occurrence in algae, this compound has been identified as a reliable chemical marker for a specific food processing technology.
Marker for Irradiated Meats (derived from oleic acid)
The irradiation of meat is a process used to improve safety and extend shelf life by eliminating pathogens. A key challenge with this technology is the ability to verify that a product has been irradiated. Research has established that this compound, along with other hydrocarbons, is a dependable biomarker for the irradiation of various meats, including beef, pork, and chicken. iastatedigitalpress.comresearchgate.net
This compound is not naturally present in non-irradiated meats but is formed through the radiolytic decomposition of oleic acid, a common monounsaturated fatty acid found in meat lipids. iastatedigitalpress.comresearchgate.netcapes.gov.br The process involves the cleavage of the carboxylic acid group from oleic acid, resulting in the formation of this compound. capes.gov.br The concentration of this induced hydrocarbon has been shown to increase linearly with the applied radiation dose. researchgate.netcapes.gov.br
Crucially, this compound is detectable in meats that have been irradiated, whether raw or cooked, and remains stable even after extended periods of frozen storage. iastatedigitalpress.com This stability makes it a robust and reliable indicator for identifying irradiated meat products. iastatedigitalpress.com Its presence, therefore, serves as a clear distinction between irradiated and non-irradiated meat. iastatedigitalpress.comresearchgate.net
Data Tables
Table 1: Occurrence of this compound in Algal Species
| Phylum/Class | Genus/Species | Key Findings | References |
| Rhodophyta | Pyropia, Bangia | Constitutes 30-50% of volatile compounds; metabolite of eicosapentaenoic acid. | researchgate.netmdpi.commdpi.comresearchgate.net |
| Chlorophyta | Bryopsis maxima | Released upon mechanical wounding. | researchgate.netmdpi.com |
| Chlorella variabilis | Present as a minor isomer to 7-heptadecene. | nih.gov | |
| Chlamydomonas reinhardtii | Heptadecene (primarily 7-heptadecene) formed from cis-vaccenic acid. | nih.govoup.comresearchgate.net | |
| Eustigmatophyceae | Nannochloropsis species | Detected along with other hydrocarbons. | nih.govoup.commdpi.comresearchgate.net |
Table 2: this compound as an Irradiation Biomarker
| Food Matrix | Precursor | Key Findings | References |
| Meat (Beef, Pork, Chicken) | Oleic Acid | Not detected in non-irradiated meat; concentration increases with radiation dose; stable during frozen storage. | iastatedigitalpress.comresearchgate.netcapes.gov.br |
Fatty Acid Precursors and Decarboxylation Mechanisms
The formation of this compound is intrinsically linked to the metabolism of fatty acids. Different organisms utilize distinct fatty acid precursors and enzymatic machinery to synthesize this alkene.
While the direct, single-step enzymatic decarboxylation of oleic acid to this compound is a known industrial catalytic process, its role as a primary biosynthetic pathway in organisms is less direct. oup.comresearchgate.netpleiades.online In some microalgae, such as Chlorella variabilis, both oleic acid and this compound are present. oup.comnih.gov However, studies involving isotopic labeling in microalgae like Chlamydomonas reinhardtii and Chlorella variabilis have shown that the major C17 alkene produced, 7-heptadecene, is derived from the decarboxylation of cis-vaccenic acid, not oleic acid. oup.comnih.gove-p-e.com In these organisms, this compound is found only as a minor isomer, suggesting that the decarboxylating enzyme has a higher specificity for cis-vaccenic acid. oup.comnih.gov The loss of the carboxyl group from oleic acid would indeed yield this compound, but evidence points to this being a less favored or minor biosynthetic route in the studied microalgae. nih.gov Industrial processes, on the other hand, have demonstrated the conversion of oleic acid to heptadecenes and heptadecane using various catalysts, though this is distinct from the biological pathways. researchgate.netosti.gov
| Precursor Fatty Acid | Resulting Heptadecene Isomer | Prevalence in Microalgae | Supporting Evidence |
|---|---|---|---|
| cis-Vaccenic Acid | 7-Heptadecene | Major product | Isotopic labeling studies in Chlamydomonas reinhardtii and Chlorella variabilis oup.comnih.gove-p-e.com |
| Oleic Acid | This compound | Minor product | Detected as a minor isomer in Chlorella variabilis oup.comnih.gov |
In certain marine red algae, specifically of the genus Pyropia, eicosapentaenoic acid (EPA) has been identified as the precursor for this compound. nih.govwikipedia.org Studies on the enzymatic system of Pyropia have revealed that it exhibits significant catalytic activity on EPA, producing approximately four times more this compound compared to other fatty acid substrates like palmitic acid, oleic acid, linoleic acid, and arachidonic acid. nih.govwikipedia.org This indicates a specific metabolic pathway in these primitive red algae that converts EPA into this compound. wikipedia.org The conversion is believed to be part of the alga's chemical defense mechanism. nih.gov This pathway is distinct from those observed in microalgae, highlighting the diversity of biosynthetic strategies for the same compound across different algal lineages.
In the sexually deceptive orchid Ophrys insectifera, (Z)-8-heptadecene has been identified as a key semiochemical used to attract its pollinator. nih.govacs.orgresearchgate.netnih.gov The biosynthesis of this compound is proposed to occur via the decarbonylation of activated carboxylic acid precursors. nih.govacs.orgnih.gov This pathway is thought to be a modification of the general plant mechanism for alkane and alkene synthesis, which involves the elongation of fatty acid chains followed by reduction to an aldehyde and subsequent decarbonylation. nih.govrsc.org
In Ophrys species, it is suggested that C16 and C18 activated carboxylic acids, such as acyl-CoAs, serve as the initial building blocks. nih.gov These precursors can then be desaturated by enzymes like stearoyl-acyl carrier protein desaturases (SADs) to introduce double bonds. nih.gov For the formation of this compound in O. insectifera, it is hypothesized that the pathway involves the decarbonylation of a C18 fatty acid precursor without a preceding elongation step, which is different from the formation of longer-chain alkenes in other Ophrys species. nih.govacs.orgnih.govresearchgate.net This suggests a conserved but adaptable biosynthetic machinery for producing species-specific chemical signals within the genus. acs.org
| Step | Description | Proposed Enzyme Class | Supporting Evidence |
|---|---|---|---|
| 1. Precursor Activation | Activation of C18 fatty acids (e.g., to acyl-CoA or acyl-ACP). | Acyl-CoA Synthetase / Acyl-ACP Synthetase | General plant fatty acid metabolism nih.govrsc.org |
| 2. Desaturation | Introduction of a double bond into the fatty acid chain. | Stearoyl-Acyl Carrier Protein Desaturase (SAD) | Studies on alkene biosynthesis in Ophrys nih.govnih.gov |
| 3. Decarbonylation | Removal of the carboxyl group to form the final alkene. | Aldehyde Decarbonylase (hypothesized) | Proposed mechanism for alkene formation in plants and insects nih.govacs.orgrsc.org |
Enzymology of this compound Formation
The enzymatic reactions underpinning the biosynthesis of this compound are catalyzed by specific classes of enzymes that differ between organisms. These enzymes facilitate the conversion of fatty acid precursors into the final alkene product.
In the red alga Pyropia, the conversion of eicosapentaenoic acid to this compound is catalyzed by an enzyme system that is believed to be related to heme proteins. nih.govwikipedia.org Inhibition studies have shown that the enzyme activity is strongly inhibited by sodium azide (B81097) (NaN₃), a known inhibitor of heme-containing enzymes, but not by other inhibitors like phenidone (B1221376) and phenanthroline. nih.govwikipedia.org This suggests the involvement of a heme lipoxygenase-like enzyme. wikipedia.org A lipoxygenase from Pyropia haitanensis, designated PhLOX2, has been characterized and shown to be a multifunctional enzyme with a preference for EPA as a substrate. osti.govresearchgate.net This enzyme is capable of producing various oxylipins, and it is proposed that a similar enzymatic activity is responsible for the production of this compound from EPA. wikipedia.orgresearchgate.net The exact mechanism is thought to involve the formation of a hydroperoxy intermediate from EPA, which is then further processed to yield this compound.
In several species of microalgae, including Chlorella variabilis and Chlamydomonas reinhardtii, the synthesis of heptadecenes is a light-dependent process. e-p-e.comnih.govnih.gov This reaction is catalyzed by a recently discovered photoenzyme called fatty acid photodecarboxylase (FAP). wikipedia.orgnih.govnih.gov FAP utilizes blue light to drive the decarboxylation of fatty acids into their corresponding alkanes or alkenes. wikipedia.orgresearchgate.net
The catalytic cycle of FAP is initiated by the absorption of a blue light photon by its flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.orgnih.govyoutube.com This photo-excited FAD then abstracts an electron from the carboxyl group of the fatty acid substrate, leading to the formation of a highly reactive fatty acid radical. nih.govacs.org This radical spontaneously decarboxylates, releasing carbon dioxide and forming an alkyl radical. nih.govyoutube.com The final alkane or alkene product is then formed through a hydrogen atom transfer, and the FAD cofactor is regenerated to its ground state, ready for another catalytic cycle. nih.govnih.govyoutube.com This light-driven enzymatic process is highly efficient and represents a novel pathway for hydrocarbon biosynthesis in the microbial world. nih.govresearchgate.net Approximately 80% of the heptadecene produced in C. reinhardtii is localized in the chloroplast, suggesting this is the primary site of its synthesis. e-p-e.comnih.govnih.gov
In Vivo Hydrogen Transfer Mechanisms (e.g., in conversion of oleic acid to this compound)
The in vivo conversion of oleic acid to what is proposed to be this compound is primarily facilitated by a class of enzymes known as cytochrome P450s. The enzymatic process involves a sophisticated hydrogen transfer mechanism crucial for the decarboxylation of the fatty acid.
One of the key enzymes identified in the biosynthesis of alkenes from fatty acids is the cytochrome P450 OleTJE. This enzyme catalyzes the oxidative decarboxylation of fatty acids to form terminal alkenes. The catalytic cycle of OleTJE is a hydrogen peroxide-driven process. nih.gov It begins with the binding of the fatty acid substrate to the enzyme's active site. This binding event displaces a water molecule and converts the heme iron from a low-spin to a high-spin state. nih.gov
The central step in the hydrogen transfer mechanism involves the formation of a highly reactive ferryl-oxo intermediate known as Compound I. This species is generated through the reaction of the substrate-bound enzyme with hydrogen peroxide. Compound I is a potent oxidizing agent that initiates the decarboxylation by abstracting a hydrogen atom from the substrate. nih.gov This hydrogen abstraction is a critical step in the carbon-carbon bond cleavage that ultimately leads to the formation of the alkene and the release of carbon dioxide.
While OleTJE is a model enzyme for this reaction, it has been shown to be inhibited by oleic acid. However, another recently discovered enzyme, OleTPRN, has demonstrated the ability to efficiently convert oleic acid into alkenes. semanticscholar.org Turnover assays with OleTPRN have shown a significant conversion rate of oleic acid, with a substantial portion of the product being the corresponding alkene. semanticscholar.org The mechanism for OleTPRN is also believed to proceed through a Compound I intermediate and hydrogen atom transfer.
The specificity of the hydrogen abstraction is a key determinant of the final product. In the case of the conversion of oleic acid, the hydrogen atoms at the Cα and Cβ positions relative to the carboxyl group are the primary targets for abstraction by the Compound I intermediate. The positioning of the fatty acid within the enzyme's active site, governed by interactions with specific amino acid residues, dictates which hydrogen is preferentially removed. This, in turn, influences whether the reaction proceeds via decarboxylation to form an alkene or through hydroxylation pathways that yield different products.
In some organisms, such as the orchid Ophrys insectifera, a proposed biosynthetic pathway for (Z)-8-heptadecene involves the decarbonylation of precursors like (Z)-9-octadecenal or ethyl oleate. mdpi.com While the precise enzymatic machinery for this specific conversion is still under investigation, it represents an alternative route to this compound that would also involve intricate hydrogen and electron transfer steps.
Detailed Research Findings on Enzymatic Conversion of Oleic Acid
| Enzyme | Substrate | Product(s) | Key Findings |
| OleTPRN | Oleic Acid | Alkene | Demonstrates a 79% conversion rate of oleic acid with a 58% yield of the corresponding alkene. Unlike OleTJE, it is not inhibited by oleic acid. semanticscholar.org |
| OleTJE | Fatty Acids (general) | Terminal Alkenes, Hydroxylated Fatty Acids | A well-characterized cytochrome P450 that catalyzes the H2O2-dependent decarboxylation of fatty acids. The reaction proceeds via a Compound I intermediate and hydrogen abstraction. It is, however, inhibited by oleic acid. nih.govnih.gov |
Proposed Biosynthetic Pathway of (Z)-8-Heptadecene in Ophrys insectifera
| Precursor | Proposed Intermediate Reaction | Product | Organism |
| (Z)-9-Octadecenal | Decarbonylation | (Z)-8-Heptadecene | Ophrys insectifera mdpi.com |
| Ethyl Oleate | Decarbonylation | (Z)-8-Heptadecene | Ophrys insectifera mdpi.com |
Synthetic Methodologies for 8 Heptadecene and Its Derivatives
Conventional Organic Synthesis Approaches
Conventional methods for forming the carbon-carbon double bond in 8-heptadecene often rely on well-established reactions that bring together smaller carbon fragments.
The Wittig reaction is a cornerstone in alkene synthesis, valued for its reliability in forming a double bond at a specific location. mnstate.edu This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. mnstate.eduumass.edu For the synthesis of this compound, this typically involves the reaction of an 8-carbon aldehyde (octanal) with a 9-carbon phosphorus ylide, or a 9-carbon aldehyde (nonanal) with an 8-carbon ylide.
The general mechanism begins with the formation of a phosphonium (B103445) salt from triphenylphosphine (B44618) and an appropriate alkyl halide. umass.edu This salt is then deprotonated by a strong base to form the nucleophilic ylide. umass.edu The ylide attacks the carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane ring. umass.edu This ring subsequently fragments to yield the desired alkene, this compound, and a highly stable triphenylphosphine oxide byproduct, which provides the thermodynamic driving force for the reaction. umass.edu A "salt-free" variant of the Wittig reaction, using hexamethyldisilazane (B44280) as the base, is noted for producing almost exclusively Z-alkenes. syr.edu
Table 1: Reactants for Wittig Synthesis of this compound
| Carbonyl Compound | Phosphorus Ylide Precursor (Phosphonium Salt) | Resulting Alkene |
|---|---|---|
| Octanal (C8) | Nonyl-triphenylphosphonium bromide (C9) | This compound |
Organometallic reagents, particularly Grignard and organolithium reagents, are fundamental in carbon-carbon bond formation and can be applied to the synthesis of this compound and its derivatives. ontosight.aitcd.ielibretexts.org These reactions typically involve the nucleophilic attack of the organometallic compound on an electrophilic carbon.
For instance, the synthesis of (Z)-8-heptadecen-2-ol, a derivative of this compound, can be achieved by reacting (Z)-7-hexadecenal with methylmagnesium iodide, a Grignard reagent. google.com Similarly, Grignard reagents prepared in tetrahydrofuran (B95107) have been used in the synthesis of various acetylenic alcohols, which can be precursors to alkenes. researchgate.net The Corey-House synthesis offers another route, where a lithium dialkylcopper reagent (Gilman reagent) reacts with an alkyl halide to form a new alkane, providing a method to couple two different alkyl groups. libretexts.org This methodology can be adapted for the synthesis of complex hydrocarbons. libretexts.org
Stereoselective Synthesis of (Z)-8-Heptadecene
The biological activity of many alkenes is highly dependent on the geometry of the double bond. For this compound, the (Z)-isomer (also known as the cis-isomer) is often the target of synthesis due to its prevalence in natural systems, such as in insect pheromones. ontosight.aimdpi.comnih.gov
The Wittig reaction is a prominent method for achieving stereocontrol. ontosight.ai Specifically, the use of non-stabilized ylides under salt-free conditions typically results in high Z-selectivity. syr.edu Another powerful technique is the partial reduction of an internal alkyne. For example, the synthesis of (Z)-8-heptadecenyl formate (B1220265) was achieved from oleic acid via a synthetic route where an alkyne precursor was reduced to the Z-alkene. mdpi.com Similarly, the enantioselective synthesis of (2R,13R,8Z)-2,13-diacetoxy-8-heptadecene, a pheromone component, involved the partial reduction of an acetylenic diol ester using hydrogen and a P2-Ni catalyst to create the (Z)-double bond. researchgate.net
Functionalization Strategies
Once synthesized, the double bond of this compound serves as a reactive site for further chemical transformations, allowing for the introduction of various functional groups and the creation of valuable derivatives.
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.combyjus.comlibretexts.org The process begins with the addition of a borane (B79455) reagent (like BH₃) across the double bond to form an organoborane intermediate. byjus.com This intermediate is then oxidized, typically using hydrogen peroxide (H₂O₂) and a base, to replace the boron atom with a hydroxyl group. masterorganicchemistry.combyjus.com
For internal alkenes like this compound, hydroboration-oxidation can be combined with an isomerization step. uantwerpen.be The hydroboration-isomerization process allows the boron atom to "walk" along the carbon chain, preferentially moving to the terminal position to relieve steric hindrance. uantwerpen.be Subsequent oxidation then yields a primary alcohol. uantwerpen.beacs.org This "contra-thermodynamic" shift of the double bond to the terminal position is highly valuable for converting internal olefins into primary alcohols, which are important industrial feedstocks. uantwerpen.be Studies on this compound as a model compound have been crucial for optimizing reaction conditions for long-chain olefins. uantwerpen.be A one-pot process for the hydroboration-oxidation of alkene mixtures has demonstrated high conversion rates (91-98%) to alcohols at low temperatures. acs.org
Table 2: Hydroboration-Oxidation of this compound
| Starting Material | Key Reagents | Intermediate | Final Product | Key Feature |
|---|---|---|---|---|
| This compound | 1. Borane (BH₃) 2. Hydrogen Peroxide (H₂O₂), NaOH | Trialkylborane | Heptadecan-8-ol and Heptadecan-9-ol | Direct anti-Markovnikov hydration |
Determining the precise location of the double bond in a long-chain alkene is a critical analytical challenge. Derivatization with dimethyl disulfide (DMDS), followed by gas chromatography-mass spectrometry (GC-MS), is a widely used and effective method for this purpose. mdpi.commdpi.comresearchgate.net
In this reaction, which is typically catalyzed by iodine, the DMDS molecule adds across the double bond of this compound. mdpi.commdpi.com When the resulting derivative is analyzed by mass spectrometry, it fragments in a predictable manner. Cleavage occurs on either side of the carbon-carbon bond where the double bond was originally located, between the two carbons now bearing methylthio (-SCH₃) groups. mdpi.com This specific fragmentation pattern generates characteristic ions that allow for the unambiguous identification of the original position of the double bond. mdpi.commdpi.com This technique was used to confirm the structure of (Z)-8-heptadecene isolated from natural sources like the orchid Ophrys insectifera. mdpi.com The mass spectrum of the DMDS adduct of this compound shows characteristic fragment ions at m/z 159 and 173, confirming the C-8 position of the double bond. mdpi.com
Decarbonylation-Based Syntheses (e.g., in context of related 1-Heptadecene (B1198413) production from stearic acid)
Decarbonylation represents a powerful synthetic transformation for the conversion of biomass-derived fatty acids into valuable linear alkenes. This process involves the removal of a carbonyl group (as carbon monoxide), resulting in a hydrocarbon chain with one less carbon atom than the starting material. While direct synthesis of this compound via decarbonylation is not the most commonly cited pathway, the decarbonylative dehydration of stearic acid to produce its valuable isomer, 1-heptadecene, is extensively researched and provides a critical model for this class of reactions. rsc.orgnih.gov Fatty acids, abundantly available from vegetable oils and animal fats, are an attractive renewable feedstock for producing these high-value linear α-olefins. rsc.org
The transition metal-catalyzed decarbonylative dehydration of fatty acids is a prominent approach. nih.gov A variety of transition metals, including rhodium, iridium, palladium, and iron, have been shown to catalyze these reactions. nih.gov Among these, palladium-based catalysts have demonstrated the highest activity and selectivity. rsc.orgnih.gov
A common strategy involves the use of an activating agent, such as acetic anhydride (B1165640), which converts the fatty acid (e.g., stearic acid) into its more reactive anhydride form in situ. nih.govosti.gov This anhydride intermediate then enters the catalytic cycle. nih.gov The choice of ligands is also crucial; phosphine (B1218219) ligands, particularly bulky biaryl phosphines like DPEPhos or XantPhos, are often employed to stabilize the palladium catalyst and direct the reaction to favor the formation of the linear α-olefin with high selectivity. rsc.orgmdpi.comcaltech.edu
Research has explored both homogeneous and heterogeneous catalytic systems. While homogeneous catalysts often show high activity, heterogeneous catalysts, such as palladium complexes supported on carbon nanofibers, are being developed to enhance catalyst stability, reusability, and ease of separation from the product mixture. rsc.orgrsc.orgunizar.esrsc.org Beyond palladium, other catalytic systems have shown promise. For instance, Rhodium complexes like Wilkinson's catalyst are noted for their extremely high selectivity (>95%) in producing linear α-olefins from fatty acids. bibliomed.org Additionally, catalysts based on nickel (e.g., Ni/AC), bimetallic systems (e.g., NiFe/C, PtSn/SiO₂), and partially reduced molybdenum oxide (MoOx) have been successfully used for the deoxygenation of stearic acid to heptadecene. acs.orgresearchgate.net
The general mechanism for the palladium-catalyzed decarbonylation of stearic acid activated by acetic anhydride is believed to proceed through several key steps. First, stearic acid is converted to stearic anhydride. A Pd(0) species then undergoes oxidative addition into the anhydride C-O bond. This is followed by the elimination of a carboxylate group and subsequent decarbonylation to yield a palladium-alkyl intermediate. Finally, β-hydride elimination from this intermediate releases the 1-heptadecene product and a palladium-hydride species, which, after reductive elimination, regenerates the active Pd(0) catalyst. rsc.orgnih.gov
Detailed Research Findings
The following table summarizes findings from various studies on the decarbonylation of stearic acid to produce heptadecene, primarily the 1-isomer.
| Catalyst / Precursor | Ligand / Additive(s) | Substrate | Key Reaction Conditions | Conversion (%) | Selectivity to 1-Heptadecene (%) | Source(s) |
| [Pd₂(An)₂Cl₂] on CNF | DPE-phosphine, Triethylamine | Stearic Acid | 140 °C, Atmospheric pressure | 71 | 90 | rsc.orgunizar.esrsc.org |
| Pd/C | DPEPhos | Stearic Acid | Not specified | High | High | rsc.org |
| PtSn/SiO₂ | None (H₂-free) | Stearic Acid | 320 °C, 4 h | 100 | 73 (total heptadecene) | acs.org |
| NiFe/C | Acetic Anhydride, Phosphine | Stearic Acid | 190 °C | ~75 | 92.8 | researchgate.net |
| MoOx-600 | None | Stearic Acid | Not specified | High | High | researchgate.net |
| Rh(Ph₃P)₃Cl (Wilkinson's catalyst) | Triphenylphosphine (as solvent) | Lauric Acid (model) | 320-340 °C | 86 | >95 | bibliomed.org |
| PdCl₂(PhCN)₂ | Xantphos, Acetic Anhydride | Stearic Anhydride | 190 °C, 2 h | 92 | 98 | nih.gov |
Note: CNF = Carbon Nanofibers; An = Anthranilate; DPE-phosphine = Bis(2-diphenylphosphinophenyl)ether (DPEPhos). Conversion and selectivity values are as reported in the specific studies and may be subject to different calculation methods.
Reactivity and Chemical Transformations of 8 Heptadecene
Dehydrogenation to Polyenes
The conversion of 8-heptadecene to polyenes is a key step in certain catalytic processes, particularly in the production of biofuels and aromatic hydrocarbons from fatty acids like oleic acid. acs.orggreencarcongress.com In these reactions, this compound, often an intermediate formed from the decarboxylation of oleic acid, undergoes dehydrogenation. acs.orggreencarcongress.com This process involves the removal of hydrogen atoms from the hydrocarbon chain, leading to the formation of multiple carbon-carbon double bonds, thus creating polyenes. greencarcongress.com This transformation is typically carried out at elevated temperatures, such as 350°C, in the presence of a catalyst like platinum on carbon (Pt/C). greencarcongress.com The dehydrogenation is facilitated by mechanisms like β-hydrogen elimination. greencarcongress.com
Subsequent Cyclization to Aromatic Compounds (e.g., via Intramolecular Diels-Alder Reaction)
Following their formation, the polyenes derived from this compound can undergo subsequent cyclization to form aromatic compounds. acs.orggreencarcongress.com A significant pathway for this transformation is the intramolecular Diels-Alder reaction. acs.orggreencarcongress.com This reaction involves the diene and dienophile components, which are present within the same polyene molecule, reacting to form a cyclic structure. wikipedia.org This process is a key step in aromatization and has been observed in the conversion of oleic acid to aviation fuel-range hydrocarbons. acs.orggreencarcongress.com The cyclized intermediates then undergo further reactions to yield stable aromatic rings. acs.org This sequence of dehydrogenation followed by cyclization is part of a complex reaction system that can also involve in situ hydrogen transfer, decarboxylation, and cracking. acs.orggreencarcongress.com
Conversion to Alcohols (e.g., Primary Alcohols via Hydroboration-Oxidation)
This compound can be converted into alcohols through various chemical reactions. A notable method for producing primary alcohols from alkenes like this compound is the hydroboration-oxidation reaction. wvu.eduacs.org This two-step process provides a route to alcohols with anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon of the double bond. testbook.commasterorganicchemistry.com
The first step, hydroboration, involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF), across the double bond of this compound. wvu.edumasterorganicchemistry.com This results in the formation of a trialkylborane intermediate. testbook.com In the subsequent oxidation step, treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of a base (e.g., sodium hydroxide) replaces the boron atom with a hydroxyl group, yielding the alcohol. masterorganicchemistry.commasterorganicchemistry.com This method has been successfully applied to convert mixtures of long-chain alkenes, including this compound, into primary alcohols with high conversion rates. acs.org
Interactive Data Table: Hydroboration-Oxidation of this compound
| Reactant | Reagents | Intermediate | Product | Key Feature |
| This compound | 1. BH₃•THF2. H₂O₂, NaOH | Trialkylborane | 8-Heptadecanol and 9-Heptadecanol (B1266218) | Anti-Markovnikov addition |
Note: The hydroboration-oxidation of this compound will produce a mixture of 8-heptadecanol and 9-heptadecanol due to the internal position of the double bond.
Role in In Situ Hydrogen Transfer Reactions
In certain catalytic systems, this compound plays a crucial role as an intermediate in in situ hydrogen transfer reactions. acs.orggreencarcongress.com This is particularly evident in the production of aviation fuels from oleic acid without an external hydrogen source. acs.org In this process, after being formed from the decarboxylation of oleic acid, this compound is dehydrogenated to polyenes. acs.orggreencarcongress.com The subsequent cyclization of these polyenes to aromatics via reactions like the intramolecular Diels-Alder reaction releases hydrogen. acs.orggreencarcongress.com This "in situ" generated hydrogen is then utilized to hydrogenate other unreacted molecules in the system, such as oleic acid, converting it to stearic acid. acs.orggreencarcongress.com The stearic acid can then be decarboxylated to form heptadecane (B57597). greencarcongress.com This complex interplay of reactions, including dehydrogenation, aromatization, and hydrogen transfer, highlights the significant role of this compound in facilitating hydrogenation without the need for an external hydrogen supply. acs.orggreencarcongress.com
Biological and Ecological Roles of 8 Heptadecene
Pheromonal Communication
Pheromones are chemical signals that trigger a natural response in another member of the same species. 8-Heptadecene has been identified as a component in the pheromonal communication of several invertebrate species.
Sex Pheromone Activity (e.g., in Moths and Mites)
While many moth sex pheromones are typically composed of Type I or Type II compounds like acetates and alcohols, other chemical classes, including hydrocarbons, are also utilized. Heptadecane (B57597), a related saturated hydrocarbon, has been identified in the pheromone blend of moths such as the leek moth (Acrolepiopsis assectella) and Holomelina lamae undip.ac.id. In the context of mites, (Z)-8-Heptadecene is a known component of the volatile hydrocarbon profile of the house dust mite Dermatophagoides pteronyssinus researchgate.net. These volatiles contribute to the unique chemical signature of the species, which can be crucial for mate recognition and other social behaviors.
Semiochemical Function in Inter-species Interactions
This compound also functions as an allelochemical, a type of semiochemical used in communication between different species. These interactions can be mutually beneficial, such as in pollination, or antagonistic, as seen in host-parasite relationships.
Pollinator Attraction in Orchids (e.g., Ophrys insectifera and wasp pollinators)
The fly orchid, Ophrys insectifera, employs a remarkable strategy of sexual deception to achieve pollination, which is mediated by this compound. The orchid's flowers mimic the sex pheromone of its specific wasp pollinator, Argogorytes fargeii, to lure male wasps mdpi.comnih.gov.
Detailed gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the presence of (Z)-8-Heptadecene in both the floral extracts of O. insectifera and in female A. fargeii wasps mdpi.comresearchgate.net. Furthermore, gas chromatography-electroantennographic detection (GC-EAD) studies revealed that the antennae of male wasps are electrophysiologically responsive to (Z)-8-Heptadecene, confirming its role as a key attractant mdpi.comnih.govresearchgate.net. The orchid's chemical mimicry is so precise that it induces pseudocopulation behavior in the male wasps, during which pollen is transferred. This specialized pollination system highlights the crucial role of (Z)-8-Heptadecene in a complex inter-species relationship.
Table 1: Electrophysiologically Active Compounds in Ophrys insectifera and its Pollinator
| Compound | Found in Ophrys insectifera? | Found in Female Argogorytes fargeii? | Elicits Antennal Response in Male Wasp? |
|---|---|---|---|
| (Z)-8-Heptadecene | Yes | Yes | Yes |
Inhibition of Mite Reproduction (e.g., Varroa destructor)
In the complex host-parasite relationship between honey bees (Apis mellifera) and the parasitic mite Varroa destructor, (Z)-8-Heptadecene acts as a signal that negatively impacts mite fecundity researchgate.netnih.govnih.gov. The mite, which is a major threat to apiculture worldwide, reproduces within the sealed brood cells of honey bees researchgate.netnih.gov. Research has shown that semiochemicals are released within infested brood cells that affect the mite's reproductive success nih.gov.
(Z)-8-Heptadecene was identified as a key compound responsible for this inhibitory effect researchgate.netnih.gov. Laboratory and in-hive studies have demonstrated that the presence of this alkene significantly reduces the reproductive output of Varroa mites.
Research Findings on (Z)-8-Heptadecene's Effect on Varroa destructor
Laboratory Conditions: In artificial cells treated with (Z)-8-Heptadecene, the mean number of offspring per mite was reduced by 30% researchgate.netnih.govextension.org.
In-Hive Conditions: When 100 ng of (Z)-8-Heptadecene was applied to natural worker brood cells, it caused a significant reduction in both the total number of offspring (a 12% reduction) and the number of potentially mated daughters per female mite (a 28% reduction) in singly infested cells apidologie.org. This reduction in viable female offspring has a substantial impact on the parasite's population growth within the colony extension.org.
Table 2: Impact of (Z)-8-Heptadecene on Varroa destructor Reproduction
| Experimental Condition | Parameter Measured | Observed Reduction |
|---|---|---|
| Laboratory (Artificial Cells) | Mean number of offspring | 30% |
| In-Hive (Singly Infested Cells) | Total number of offspring | 12% |
Protective Mechanisms and Chemoreception in Marine Organisms (e.g., Seaweeds)
The role of this compound extends to marine ecosystems, where it is involved in the defense and wound-response mechanisms of seaweeds (macroalgae). While generally present in low amounts in healthy brown and green algae, its production is significantly induced by mechanical or physiological damage researchgate.net.
In the marine green alga Bryopsis maxima, mechanical wounding triggers the rapid release of (Z)-8-Heptadecene as the primary volatile organic compound researchgate.net. This response is considered a protective mechanism, analogous to wound-activated defenses in terrestrial plants researchgate.net. The compound functions as a chemoreception molecule, potentially acting as a signal in the process of wound healing researchgate.net. This suggests that this compound is part of an ancient defense system in these marine organisms. Its presence has also been noted in the phytochemical profile of other green algae, such as Caulerpa cylindracea and Caulerpa taxifolia researchgate.netsmujo.id.
Host-Parasite Relationship Modulation (e.g., Honeybee-Varroa mite system)
The chemical compound (Z)-8-Heptadecene is a significant semiochemical that plays a crucial role in modulating the complex host-parasite relationship between the European honeybee (Apis mellifera) and the ectoparasitic mite Varroa destructor. nih.govapidologie.org This interaction is largely mediated by chemical cues, particularly cuticular hydrocarbons (CHCs), which influence the mite's behavior in host selection and reproduction. researchgate.netcambridge.org Varroa destructor represents one of the most severe threats to apiculture globally, as it feeds on honey bees and transmits debilitating viruses. nih.govepa.gov Research has identified (Z)-8-Heptadecene as a key compound that can negatively impact the mite's lifecycle, suggesting its importance in the bee's natural defense mechanisms. researchgate.netnih.gov
The influence of (Z)-8-Heptadecene is evident in two primary areas: the mite's reproductive success and its selection of a host for transport.
Reproductive Inhibition in Brood Cells
Scientific studies have demonstrated that (Z)-8-Heptadecene can significantly reduce the reproductive output of Varroa destructor within the sealed brood cells where the mite multiplies. nih.govapidologie.org When this alkene is present in the brood cell environment, it disrupts the mite's reproductive cycle.
In laboratory settings, research has shown that semiochemicals are released into honeybee brood cells during mite infestation, which affect the mite's ability to reproduce. nih.gov Through fractionation of hexane extracts from these infested cells, (Z)-8-Heptadecene was identified as an active component. nih.gov When tested under laboratory conditions, cells treated with (Z)-8-Heptadecene saw a 30% reduction in the average number of offspring produced by the mites. nih.govresearchgate.net
Further studies in natural comb cells have quantified this inhibitory effect. The application of 100 ng of (Z)-8-Heptadecene under the cappings of worker brood cells led to a statistically significant decrease in mite reproductive success in cells infested by a single foundress mite. apidologie.org Specifically, this treatment resulted in a 12% reduction in the total number of offspring and a more substantial 28% reduction in the number of potentially mated daughters per female mite. apidologie.orgnih.gov Interestingly, this effect was not observed in cells with multiple infestations. apidologie.org Additionally, treating cells before they were capped was found to reduce the rate of mite infestation by 41%. apidologie.org
Interactive Data Table: Effect of (Z)-8-Heptadecene on Varroa destructor Reproduction
| Experimental Condition | Parameter Measured | Observed Reduction | Source |
|---|---|---|---|
| Laboratory Conditions | Mean Number of Offspring | 30% | nih.govresearchgate.net |
| Natural Cells (Single Infestation) | Number of Offspring | 12% | apidologie.org |
| Natural Cells (Single Infestation) | Number of Mated Daughters | 28% | apidologie.orgnih.gov |
| Natural Cells (Pre-Capping Treatment) | Mite Infestation Rate | 41% | apidologie.org |
Host Selection and Repellency
Beyond its effects on reproduction, (Z)-8-Heptadecene also plays a critical role in how Varroa mites select their adult bee hosts for phoretic transport. researchgate.netcambridge.org The mite's life cycle includes a phoretic phase where it attaches to an adult bee to be carried to a suitable brood cell for reproduction. researchgate.net The choice of which bee to attach to is vital for the mite's reproductive success. researchgate.net
Analysis of the cuticular hydrocarbons of different bee castes has revealed quantitative differences. cambridge.org Specifically, pollen forager bees have higher amounts of (Z)-8-Heptadecene on their cuticles compared to nurse bees. researchgate.netcambridge.org This chemical difference appears to be exploited by the mites, which show a distinct preference for nurse bees over foragers. researchgate.netmdpi.com Nurse bees are more directly involved in tending to brood, making them a more effective transport to the mite's reproductive site. researchgate.net
The higher concentration of (Z)-8-Heptadecene on foragers acts as a repellent to the mites. researchgate.netmdpi.com This was confirmed in laboratory experiments where nurse bees, typically attractive to mites, were treated with 100 ng of pure (Z)-8-Heptadecene. researchgate.netcambridge.org The treatment rendered the nurse bees repellent to Varroa destructor, demonstrating that this single compound is a powerful modulator of host selection. researchgate.netcambridge.org This suggests that the mite uses the varying levels of this specific alkene as a cue to distinguish between different host stages, allowing for a refined selection process that maximizes its chances of reaching a brood cell to reproduce. researchgate.net
Advanced Analytical Methodologies for 8 Heptadecene Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of 8-Heptadecene in various biological and chemical samples. spectroinlets.comdrawellanalytical.com This powerful method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures of volatile and semi-volatile organic compounds like this compound. spectroinlets.comthermofisher.com
In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. Here, the components of the mixture are separated as they travel through a capillary column at different rates based on their volatility and interaction with the stationary phase. spectroinlets.comthermofisher.com Once separated, the individual compounds, including this compound, enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. nih.gov These fragments are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. windows.net
The mass spectrum of this compound exhibits characteristic ions that aid in its identification. For instance, in the analysis of compounds from the orchid Ophrys insectifera, a C17 alkene was tentatively identified as this compound by GC-MS. mdpi.com Subsequent derivatization confirmed the presence of this compound, with characteristic fragment ions at m/z 159 and 173. mdpi.com In another study, the decarboxylation of oleic acid yielded a mixture of heptadecene isomers, which were identified through GC-MS analysis. acs.org The synthesis of (Z)-8-heptadecene has also been confirmed by GC-MS, with a reported mass spectrum showing characteristic peaks at m/z 238 (molecular ion), 125, 111, 97, 83, 69, and 55. oup.com
The quantitative analysis of this compound can also be performed using GC-MS, often by comparing the peak area of the compound to that of a known internal standard. This allows for the determination of the concentration of this compound in the original sample. For example, in a study of black carpenter ants, (8E)-8-heptadecene was identified and quantified as 1.66% of the chemical extract from their abdominal glands. ikprress.org
Table 1: Selected Research Findings on GC-MS Analysis of this compound
| Source Organism/Reaction | Isomer Identified | Key Mass Spectral Fragments (m/z) | Reference |
|---|---|---|---|
| Ophrys insectifera (Orchid) | (Z)-8-Heptadecene | 159, 173 | mdpi.com |
| Decarboxylation of Oleic Acid | Heptadecene Isomers | Not specified | acs.org |
| Synthetic | (Z)-8-Heptadecene | 238, 125, 111, 97, 83, 69, 55 | oup.com |
| Camponotus pennsylvanicus (Ant) | (8E)-8-Heptadecene | Not specified | ikprress.org |
Electroantennographic Detection (EAD) in Chemical Ecology Studies
Electroantennographic Detection (EAD) is a powerful technique used in chemical ecology to identify biologically active compounds that elicit a response from an insect's antenna. rsc.org This method is particularly valuable in the study of semiochemicals, such as pheromones, by linking the chemical information from a gas chromatograph directly to the physiological response of an insect. tandfonline.com
In a GC-EAD setup, the effluent from the gas chromatograph is split into two streams. One stream goes to a standard detector, like a flame ionization detector (FID), while the other is directed over an insect antenna. tandfonline.com Electrodes placed on the antenna record any electrical potential changes (depolarizations) that occur when a compound eluting from the GC column binds to the olfactory receptors on the antenna. These responses are recorded as peaks on an electroantennogram, which can then be aligned with the peaks on the chromatogram to identify the specific compound that elicited the response. rsc.org
Several studies have utilized GC-EAD to investigate the role of this compound in insect communication. For instance, in the study of the orchid Ophrys insectifera and its pollinator, the wasp Argogorytes mystaceus, GC-EAD was used to detect which compounds from the orchid's floral extracts were perceived by the male wasps. mdpi.com The results showed that (Z)-8-heptadecene was one of two compounds that repeatedly elicited electrophysiological responses from the wasp antennae. mdpi.com Synthetic (Z)-8-heptadecene was also shown to be strongly EAD-active. mdpi.com
Similarly, research on the chrysanthemum gall midge, Rhopalomyia longicauda, employed GC-EAD to identify its sex pheromone. researchgate.net Analysis of volatile collections from female midges revealed two compounds that elicited responses from male antennae, the major one being identified as 2-butyroxy-8-heptadecene. researchgate.net In another study on the pear leaf midge, Dasineura pyri, male midges responded to two components in volatile collections from females, with the major component identified as (Z)-2,13-diacetoxy-8-heptadecene. windows.net
Table 2: Examples of this compound and Derivatives Detected by EAD
| Insect Species | Compound | Biological Context | Reference |
|---|---|---|---|
| Argogorytes mystaceus (Wasp) | (Z)-8-Heptadecene | Pollinator attraction to orchid | mdpi.com |
| Rhopalomyia longicauda (Midge) | 2-Butyroxy-8-heptadecene | Female sex pheromone | researchgate.net |
| Dasineura pyri (Midge) | (Z)-2,13-diacetoxy-8-heptadecene | Female sex pheromone | windows.net |
Microderivatisation Experiments (e.g., with DMDS for double bond location)
Determining the precise location of the double bond in unsaturated hydrocarbons like this compound is crucial for its correct structural elucidation, as isomers with different double bond positions can have vastly different biological activities. While mass spectrometry provides information about the molecular weight and fragmentation pattern, it often does not definitively reveal the double bond position in long-chain alkenes. researchgate.net Microderivatisation techniques, particularly the addition of dimethyl disulfide (DMDS) across the double bond, are frequently employed to overcome this limitation. mdpi.comresearcher.life
The DMDS derivatization reaction, typically catalyzed by iodine, results in the formation of a bis(methylthio) adduct. acs.orgacademie-sciences.fr When this derivative is analyzed by GC-MS, it fragments in a predictable manner during electron ionization. The key fragmentation occurs at the carbon-carbon bond that was originally the double bond, between the two carbon atoms now bearing the methylthio groups. researchgate.netresearcher.life This cleavage produces two major fragment ions, and the masses of these ions directly indicate the original position of the double bond. mdpi.com
This technique was instrumental in confirming the structure of (Z)-8-heptadecene from the wasp Argogorytes fargeii. mdpi.com After isolating the compound, it was treated with DMDS. The resulting derivative produced characteristic fragment ions at m/z 159 and 173, which confirmed the double bond was located at the 8th carbon position. mdpi.com Similarly, DMDS derivatization was used to identify (Z)-1,8-heptadecadiene as the major component of the sex pheromone of the carrion beetle Oxelytrum discicolle. psu.edu In the study of the chrysanthemum gall midge, derivatization with DMDS was one of the methods used to identify the major EAD-active compound as 2-butyroxy-8-heptadecene. researchgate.net
While highly effective, the DMDS method can sometimes be challenging for certain structures like conjugated dienes, where other derivatizing agents like ethanethiol (B150549) might be more suitable. academie-sciences.fr
Table 3: Application of DMDS Derivatization in this compound Research
| Organism/Source | Compound Identified | Key Fragment Ions (m/z) of DMDS Adduct | Reference |
|---|---|---|---|
| Argogorytes fargeii (Wasp) | (Z)-8-Heptadecene | 159, 173 | mdpi.com |
| Oxelytrum discicolle (Beetle) | (Z)-1,8-Heptadecadiene | Not specified | psu.edu |
| Rhopalomyia longicauda (Midge) | 2-Butyroxy-8-heptadecene | Not specified | researchgate.net |
Headspace Analysis Techniques (e.g., Solid Phase Micro Extraction - SPME)
Headspace analysis is a technique used to sample the volatile organic compounds (VOCs) present in the air surrounding a sample, without the need for solvent extraction. nih.govcabidigitallibrary.org This is particularly useful for studying the chemical signals released by living organisms, such as insects and plants, as it provides a snapshot of the emitted volatiles. mdpi.comdoaj.org Solid Phase Microextraction (SPME) is a widely used, solvent-free headspace sampling method that is both sensitive and efficient. frontiersin.orgmdpi.com
In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace of a sample. frontiersin.orgakjournals.com The volatile compounds, including this compound, adsorb onto the fiber. After a specific sampling time, the fiber is retracted and inserted directly into the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis by GC-MS. mdpi.com The choice of fiber coating is crucial and depends on the polarity and volatility of the target compounds. nih.gov For example, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatiles. researchgate.net
HS-SPME has been successfully applied in the study of this compound. In the investigation of the orchid Ophrys insectifera, headspace volatiles were collected using SPME and subsequently analyzed by GC-MS and GC-EAD. mdpi.com This revealed that larger amounts of (Z)-8-heptadecene were present in the headspace samples compared to solvent extracts of the flowers. mdpi.com Another study identified this compound as one of the shared VOCs among four Mediterranean marine plant species using HS-SPME with a DVB/CAR/PDMS fiber. researchgate.net The technique has also been employed to analyze the volatile profile of the European house dust mite, where (Z)-8-heptadecene was identified as a sexual pheromone. doaj.org
The optimization of SPME parameters, such as extraction time, temperature, and fiber type, is critical to ensure reproducible and accurate results. mdpi.com
Table 4: Studies Utilizing HS-SPME for the Analysis of this compound
| Source Organism | SPME Fiber Type | Key Finding | Reference |
|---|---|---|---|
| Ophrys insectifera (Orchid) | Not specified | Higher abundance of (Z)-8-heptadecene in headspace vs. solvent extracts. | mdpi.com |
| Mediterranean Marine Plants | DVB/CAR/PDMS | This compound identified as a shared volatile compound. | researchgate.net |
| Dermatophagoides pteronyssinus (Dust Mite) | Not specified | (Z)-8-Heptadecene identified as a sexual pheromone. | doaj.org |
Computational Chemistry and Modeling Studies Involving 8 Heptadecene
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. core.ac.uk In the context of 8-heptadecene, molecular docking studies have been employed to investigate its potential as an inhibitor for various protein targets.
For instance, in a study exploring potential inhibitors for enzymes related to diabetes management, this compound was docked with α-amylase and α-glucosidase. core.ac.uk Similarly, its interaction with proteins of the SARS-CoV-2 virus has been investigated. nih.gov In these studies, software such as AutoDock–Vina is utilized to perform the docking simulations, which calculate the binding energy between the ligand (this compound) and the target protein. nih.gov The resulting protein-ligand interactions are then often visualized using software like BIOVIA Discovery Studio to understand the three-dimensional structure of the complex. nih.gov
Another investigation focused on the interaction of this compound with Beta-ketoacyl synthase, a key enzyme in fatty acid synthesis. researchgate.net Such studies are crucial in assessing the potential of this compound and other phytochemicals as antibacterial agents. researchgate.net
Prediction of Binding Affinities and Modes
A key output of molecular docking studies is the prediction of binding affinity, typically expressed in kcal/mol. researchgate.net This value represents the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex.
In the study on diabetes-related enzymes, this compound exhibited binding affinities of -5.0 kcal/mol with α-amylase and -5.4 kcal/mol with α-glucosidase. core.ac.uk When investigated as a potential inhibitor for SARS-CoV-2 proteins, this compound showed a binding affinity of -4.3 kcal/mol. nih.gov These values are often compared to those of known drugs or standard compounds to gauge the potential efficacy of the test molecule. nih.govresearchgate.net
The prediction of binding modes involves analyzing the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net This information is critical for understanding the mechanism of inhibition and for designing more potent inhibitors.
| Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| α-Amylase | -5.0 | core.ac.uk |
| α-Glucosidase | -5.4 | core.ac.uk |
| SARS-CoV-2 Protein | -4.3 | nih.gov |
Elucidation of Reaction Mechanisms
Computational chemistry serves as a powerful tool for elucidating reaction mechanisms, providing insights that complement experimental findings. umanitoba.ca While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in the provided results, the principles of such investigations can be applied. For example, understanding the biosynthesis of this compound involves studying potential precursor molecules and the enzymatic reactions that lead to its formation.
In the context of sexually deceptive orchids like Ophrys insectifera, it has been proposed that this compound is formed from activated carboxylic acid precursors. mdpi.com Computational methods could be used to model the proposed biosynthetic pathway, which may involve a sequence of elongation and decarbonylation reactions. mdpi.com Studies on the biosynthesis of related aliphatic formates in mites suggest a Baeyer–Villiger oxidation of aldehydes as a key step, a mechanism that could be investigated for this compound using computational approaches. pnas.org
Furthermore, investigations into the dehydration of secondary alcohols to form alkenes under hydrothermal conditions have utilized computational methods to understand the reaction kinetics and mechanisms, such as distinguishing between E1 and E2 elimination pathways. acs.org Similar computational strategies could be applied to study the formation or transformation reactions of this compound.
Structure-Activity Relationship (SAR) Studies of Derivatives (e.g., Fluorinated and Hydroxylated Heptadecene Derivatives)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design. They involve modifying the chemical structure of a compound to understand how these changes affect its biological activity. researchgate.net While specific SAR studies on fluorinated and hydroxylated derivatives of this compound were not found in the search results, the principles of SAR can be discussed in this context.
The goal of SAR is to identify the key functional groups and structural features of a molecule that are responsible for its biological effect. researchgate.net For a long-chain alkene like this compound, derivatization could involve introducing functional groups such as fluorine or hydroxyl groups at various positions along the carbon chain.
Fluorinated Derivatives: Introducing fluorine atoms can alter a molecule's lipophilicity, metabolic stability, and binding affinity. Computational methods could predict how fluorination of the this compound backbone would impact its interaction with a specific protein target.
Hydroxylated Derivatives: The addition of hydroxyl groups can increase a molecule's polarity and its potential to form hydrogen bonds with a receptor. viperwrl.com SAR studies would explore how the position and stereochemistry of the hydroxyl group on the heptadecene chain influence its biological activity. viperwrl.com
Computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used in SAR studies to build 3D-QSAR (Quantitative Structure-Activity Relationship) models. researchgate.net These models can then be used to predict the activity of newly designed derivatives, guiding the synthesis of more potent and selective compounds. nih.gov
Applications and Future Directions in 8 Heptadecene Research
Sustainable Pest Management Strategies
The use of naturally derived compounds is a cornerstone of modern, environmentally conscious pest control. 8-Heptadecene, particularly its (Z)-isomer, has been identified as a potent semiochemical—a chemical involved in communication—for several insect and mite species, opening new avenues for sustainable pest management. ontosight.ai
Development of Attractants and Repellents
Research has firmly established (Z)-8-heptadecene as a key component in the chemical communication of various arthropods. It functions as a sex pheromone for the European house dust mite, Dermatophagoides pteronyssinus, where it is released by both sexes but is notably attractive only to males. nih.gov This specificity suggests its potential for use in monitoring and control strategies for this major allergen source. nih.govmdpi.commdpi.com
Beyond mites, this compound is a significant volatile organic compound (VOC) in plant-pollinator interactions. It is a major metabolite in the floral scent of the fly orchid (Ophrys insectifera), where it acts as a chemical mimic of the female sex pheromone of its pollinator, the wasp Argogorytes mystaceus. researchgate.netbohrium.comresearchgate.net Studies have confirmed that (Z)-8-heptadecene is electrophysiologically active for these pollinators, highlighting its role in attracting beneficial insects for crop pollination. bohrium.comresearchgate.net This attractant property could be harnessed to enhance pollination services in agricultural settings.
Conversely, some related heptadecene compounds have shown repellent activity in other insects, suggesting that the broader class of C17 alkenes could be a source for developing both attractants for beneficial species and repellents for pests. evitachem.com
| Organism | Isomer | Function | Potential Application |
|---|---|---|---|
| European House Dust Mite (Dermatophagoides pteronyssinus) | (Z)-8-Heptadecene | Sexual Pheromone (attractive to males) nih.gov | Monitoring and control of mite populations mdpi.commdpi.com |
| Fly Orchid (Ophrys insectifera) / Argogorytes Wasps | (Z)-8-Heptadecene | Pollinator Attractant (Kairomone) researchgate.netbohrium.commdpi.com | Enhancement of crop pollination |
| Chrysanthemum Gall Midge (Rhopalomyia longicauda) | (2S,8Z)-2-Butyroxy-8-heptadecene (Derivative) | Sex Pheromone researchgate.net | Pest monitoring and mating disruption researchgate.net |
| Varroa destructor Mite | (Z)-8-Heptadecene | Reproduction Inhibitor | Control of honeybee parasite populations |
Role in Integrated Pest Management (IPM)
Integrated Pest Management (IPM) is a holistic approach that combines biological, cultural, and chemical methods to manage pests in a sustainable way. makingmorefromsheep.com.au Semiochemicals like this compound are valuable tools in IPM programs because they offer high specificity, reducing harm to non-target organisms and the environment. researchgate.netresearchgate.net
The application of (Z)-8-heptadecene shows promise for controlling the Varroa destructor mite, a devastating parasite of honeybees. When introduced into honeybee brood cells, the compound was found to inhibit mite reproduction, leading to a significant decrease in offspring. This demonstrates a clear potential for its use in protecting vital pollinator populations without resorting to harsh chemical pesticides.
By using this compound in traps for monitoring pest populations or in mating disruption strategies, farmers can make more informed decisions about the need for other control measures. mdpi.commakingmorefromsheep.com.au This aligns with the core IPM principle of using targeted interventions to keep pest numbers below economically damaging levels while minimizing reliance on broad-spectrum insecticides. makingmorefromsheep.com.au The development of pheromone-based tools is considered a key biotechnological advancement for the future of sustainable agriculture. researchgate.net
Biofuel and Renewable Chemical Production
As the world seeks alternatives to fossil fuels, biomass and waste streams are being explored as valuable feedstocks. This compound is a key intermediate in several pathways that convert biological fats and plastic waste into drop-in biofuels and other valuable chemicals.
Conversion from Biomass/Waste Streams (e.g., Oleic Acid, Polyethylene (B3416737) Pyrolysis Oil)
A primary route to renewable this compound is through the catalytic decarboxylation of oleic acid, a monounsaturated fatty acid abundant in vegetable oils and microalgae. alfa-chemistry.com This process removes a carboxyl group from the fatty acid, yielding this compound, which can then be further processed into alkanes suitable for aviation fuel. acs.orggreencarcongress.comresearchgate.net Research has shown that this conversion can be highly efficient, with various catalysts achieving near-complete conversion of oleic acid. alfa-chemistry.com For instance, using nano-sized metal oxide catalysts like TiO2 and MgO at 350°C can result in oleic acid conversions of over 99%. alfa-chemistry.com
This reaction is a critical step in producing aviation-range hydrocarbons. acs.orggreencarcongress.com The process involves the initial decarboxylation of oleic acid to this compound, which is then dehydrogenated to polyenes. acs.orgresearchgate.net These polyenes can cyclize to form aromatics, which are essential components of jet fuel. acs.orggreencarcongress.com
This compound is also a product of the pyrolysis of plastic waste, particularly polyethylene (PE). espublisher.comacs.orgdiva-portal.org Pyrolysis breaks down long polymer chains into a mixture of smaller hydrocarbons, including a liquid oil fraction. researchgate.net Analysis of this pyrolysis oil has identified this compound as one of the constituent compounds. diva-portal.orgmdpi.com This waste-to-fuel pathway not only addresses the challenge of plastic pollution but also provides a source for long-chain alkenes that can be upgraded into fuels or used as chemical feedstocks. acs.org
| Feedstock | Process | Catalyst | Temperature (°C) | Key Finding |
|---|---|---|---|---|
| Oleic Acid | Decarboxylation | Nano-sized TiO2 | 350 | 99.2% conversion of oleic acid. alfa-chemistry.com |
| Oleic Acid | Decarboxylation | Nano-sized MgO | 350 | 99.1% conversion of oleic acid. alfa-chemistry.com |
| Oleic Acid | Decarboxylation/Aromatization | Pt/C | 350 | Intermediate in the production of heptadecane (B57597) (71% yield) and aromatics (19% yield). greencarcongress.comresearchgate.net |
| Waste Polyethylene (PE) | Pyrolysis | None (Thermal) | ~360-773 | Identified as a component in the liquid hydrocarbon fuel product. diva-portal.orgresearchgate.net |
Advanced Materials Science Applications
The unique structure of this compound—a long aliphatic chain with a single internal double bond—makes it a candidate monomer for the synthesis of novel polymers and advanced materials. While research in this specific area is still emerging, the principles of polymer chemistry suggest significant potential.
Alkenes are fundamental building blocks for polymers, and this compound can participate in polymerization reactions to form long-chain polymers. evitachem.com The internal double bond offers a site for chemical reactions, including polymerization, often facilitated by catalysts. The resulting polymers would be characterized by long, C15 alkyl side chains, which could impart unique properties such as hydrophobicity, low glass transition temperature, and compatibility with other hydrocarbon-based materials.
Furthermore, derivatives of heptadecene are being explored for creating specialized materials. For example, complex fluorinated heptadecene derivatives have been synthesized, and the incorporation of fluorine atoms is known to dramatically increase metabolic stability and alter electronic properties, which is highly desirable in advanced materials design. The synthesis of novel degradable and chemically recyclable polymers is a major goal in materials science, and functionalized alkenes are key to this effort. rsc.org The ability to create polymers from a bio-derived monomer like this compound could contribute to a more circular materials economy. rsc.org
Pharmaceutical and Therapeutic Potential of Derivatives
The heptadecene carbon backbone is a scaffold found in several natural and synthetic compounds with interesting biological activities. While this compound itself is not typically cited as a therapeutic, its derivatives are being investigated for potential pharmaceutical applications. ontosight.ai
Research has focused on complex heptadecene derivatives featuring multiple functional groups. ontosight.ai For instance, synthetic 1,1-diphenyl-1-heptadecene derivatives containing bromo, methoxy, and methoxycarbonyl groups are of interest in pharmaceutical research for their potential as anticancer or antimicrobial agents. ontosight.ai The presence of these functional groups can significantly influence a molecule's reactivity and its ability to interact with biological targets. ontosight.ai
Other hydroxylated heptadecene derivatives have also shown therapeutic promise. (R,R)-1,2,4-Trihydroxy-16-heptadecene, a polyhydroxylated fatty alcohol, has garnered interest for potential antioxidant, anti-inflammatory, and antimicrobial properties. Similarly, (3S,9S,10S)-9,10-epoxy-1-heptadecene-4,6-diyne-3-ol, a compound with a 1-heptadecene (B1198413) core structure found in ginseng, exhibits promising anti-cancer activity. evitachem.com These findings suggest that the heptadecene structure can serve as a valuable template for the design of new therapeutic agents.
| Heptadecene Derivative | Potential Therapeutic Application | Key Structural Features |
|---|---|---|
| 1,1-Di(5'-bromo-3'-carbomethoxy-4'-methoxy)phenyl-1-heptadecene | Anticancer, Antimicrobial ontosight.ai | Phenyl, bromo, methoxy, and methoxycarbonyl groups ontosight.ai |
| (R,R)-1,2,4-Trihydroxy-16-heptadecene | Antioxidant, Anti-inflammatory, Antimicrobial | Three hydroxyl groups |
| (3S,9S,10S)-9,10-epoxy-1-heptadecene-4,6-diyne-3-ol | Anti-neoplastic (Anti-cancer) evitachem.com | Epoxy and alkyne groups evitachem.com |
General Biological Activity Screening (e.g., Anticancer, Antimicrobial)
This compound, a long-chain alkene found in various natural sources, has been identified in studies screening for general biological activities. While it is often a component of complex extracts, some research points toward its potential role in antimicrobial and cytotoxic effects.
Extracts containing this compound have demonstrated bioactivity. For instance, a petroleum ether extract of Colocasia esculenta (Taro), which contained this compound among other compounds, showed antimicrobial activity against several clinical pathogens. ekb.eg Similarly, the n-hexane sub-fraction of a methanolic extract from Nitraria retusa exhibited the highest cell growth inhibition against human breast carcinoma cells (MCF-7), with a 98.5% inhibition rate, and hepatocellular carcinoma cells (HEPG-2) with a 96% inhibition rate. impactfactor.org This same n-hexane sub-fraction, which GC/MS analysis confirmed contained a derivative of this compound, also showed the most significant antimicrobial activity among all tested sub-fractions. impactfactor.org
Furthermore, an ethanolic extract of the Thai traditional remedy Trikanrapit, which was found to contain this compound, displayed moderate cytotoxicity against colorectal adenocarcinoma cells (LS174T) and human lung adenocarcinoma cells (A549). scienceasia.org In another study, methanolic extracts from the brown seaweed Padina pavonica were analyzed, and this compound was one of the compounds identified. researchgate.net These extracts demonstrated antibacterial activity against pathogens like E. coli and S. aureus. researchgate.net
It is important to note that these studies often evaluate complex mixtures where this compound is one of many constituents. The observed biological effects are typically attributed to the synergistic action of all compounds present in the extract. While these findings suggest a potential contribution from this compound, further research on the isolated compound is necessary to determine its specific anticancer and antimicrobial efficacy.
Table 1: Biological Activity Screening of Extracts Containing this compound
| Source Organism | Extract/Fraction | Identified Compound | Biological Activity Observed | Target Organisms/Cell Lines | Citation |
| Nitraria retusa | n-hexane sub-fraction | This compound, 9-octyl- | Cytotoxic & Antimicrobial | MCF-7, HEPG-2, E. coli, P. hemolitica | impactfactor.org |
| Colocasia esculenta | Petroleum ether extract | This compound | Antimicrobial | Six clinical pathogens | ekb.eg |
| Padina pavonica | Methanolic extract | This compound | Antibacterial | E. coli, K. pneumonia, S. aureus, etc. | researchgate.net |
| Trikanrapit Remedy | Ethanolic extract | This compound | Cytotoxic | LS174T, A549 | scienceasia.org |
Antioxidant Activity of Related Compounds
Direct research into the antioxidant activity of this compound is limited. However, studies on plant and algal extracts containing long-chain hydrocarbons, including alkenes, provide some context for potential activity. Antioxidant properties in organic molecules are often linked to specific functional groups, such as phenolic hydroxyl groups, or highly conjugated systems that can stabilize free radicals. nih.gov
Long-chain hydrocarbons themselves are not typically considered potent antioxidants. The antioxidant activity reported in crude extracts is generally attributed to co-occurring phenolic compounds, flavonoids, and carotenoids. nih.govmdpi.com For example, a study on four orchid species found that while their essential oils were rich in long-chain saturated and monounsaturated hydrocarbons, the observed dose-dependent antioxidant activity was likely due to the mixture of all volatile compounds present. nih.gov Similarly, extracts of Artocarpus heterophyllus (Jackfruit) containing various aliphatic hydrocarbons showed antioxidant properties, but the activity was primarily linked to other phytochemicals. meddiscoveries.org
Environmental Monitoring and Biomarker Development
This compound serves as a significant lipid biomarker, particularly for cyanobacteria, in environmental studies. Its presence and abundance in water or sediment samples can indicate the presence and even the type of cyanobacterial populations, which is crucial for monitoring water quality and harmful algal blooms (HABs). nih.gov
Hydrocarbons are common in cyanobacteria, with heptadecane and heptadecene being frequently detected. nih.gov Studies have shown that the hydrocarbon profile can differ between species and even between marine and freshwater strains. researchgate.net For example, freshwater cyanobacteria often produce heptadecane and this compound, while marine species may predominantly produce pentadecane. nih.govresearchgate.net In a study of Andean wetlands, isomers of heptadecene were dominant in the lipid fractions of microbial mats and sediments, signaling a strong cyanobacterial presence. conicet.gov.ar
The detection of this compound is a tool used in environmental monitoring programs to track persistent organic pollutants and other chemical substances in various media, including water, sediment, and wildlife. env.go.jpenv.go.jp Its identification helps build a profile of the microbial community structure and biogeochemical processes occurring in an ecosystem. conicet.gov.ar For instance, in the Baltic Sea, n-heptadecane and traces of n-heptadecene were characteristic of Dolichospermum strains, highlighting their utility in tracing specific N₂-fixing cyanobacteria. nih.gov
Table 2: this compound as an Environmental Biomarker
| Organism/Environment | Compound(s) | Significance | Research Context | Citation |
| Freshwater Cyanobacteria | Heptadecane, this compound | Biomarker for specific cyanobacterial groups | Lipid profiling for chemotaxonomy | nih.govresearchgate.net |
| Andean Wetlands | Heptadecene isomers, Heptadecane | Indicates cyanobacterial dominance in microbial mats | Reconstructing microbial community structure | conicet.gov.ar |
| Dolichospermum (Baltic Sea) | n-Heptadecane, n-Heptadecene (traces) | Tracer for specific bloom-forming cyanobacteria | Identifying lipid signatures for HABs | nih.gov |
| Synechocystis | Heptadecane, this compound | Natural hydrocarbon products | Investigating hydrocarbon accumulation in cyanobacterial membranes | researchgate.net |
Fundamental Research in Chemical Ecology and Biosynthesis
This compound plays a multifaceted role in chemical ecology, acting as a semiochemical—a chemical messenger that mediates interactions between organisms. It is involved in plant-pollinator relationships and insect communication. mdpi.com
A notable example is its role in the pollination of the fly orchid, Ophrys insectifera. The orchid produces (Z)-8-heptadecene, which mimics the sex pheromone of its pollinator, the digger wasp Argogorytes mystaceus. mdpi.com This chemical mimicry lures male wasps to the flower, inducing pseudocopulation and thereby facilitating pollination. The compound has been identified in both the orchid's floral extracts and in the female wasps, confirming its function as a key semiochemical in this specific plant-insect interaction. mdpi.com
Beyond pollination, certain isomers of this compound function as pheromones in various insects. It has been identified as a sexual pheromone component for the European house dust mite and in the context of pest management for the Varroa destructor mite, a significant threat to honeybees. mdpi.com Research has shown that (Z)-8-heptadecene can reduce the reproduction rate of the Varroa mite in honeybee brood cells. Additionally, derivatives of this compound, such as (2S,8Z)-2-butyroxy-8-heptadecene, are major components of the sex pheromone of the chrysanthemum gall midge, Rhopalomyia longicauda. researchgate.net
The biosynthesis of this compound is an active area of research, particularly in microorganisms. In cyanobacteria and microalgae, the synthesis of long-chain alkenes is often a light-dependent process linked to fatty acid metabolism. nih.govresearchgate.net One proposed pathway involves the decarboxylation of an 18-carbon monounsaturated fatty acid. nih.gov For instance, in the microalga Chlamydomonas reinhardtii, 7-heptadecene is formed from cis-vaccenic acid, while the minor isomer this compound is thought to derive from oleic acid. nih.gov In freshwater cyanobacteria, the precursor for this compound is believed to be cis-9-octadecenal, which is derived from an 18-carbon fatty acyl-ACP. researchgate.net Understanding these biosynthetic pathways is fundamental to the field of biotechnology, where microorganisms are being engineered for biofuel production. nottingham.ac.uk
Q & A
Basic Research Questions
Q. What are the key physicochemical parameters of 8-Heptadecene critical for experimental design?
- Answer : Key parameters include molecular weight (238.45 g/mol), boiling point (~291.06°C), density (0.7833 g/cm³), logP (6.654), and dynamic viscosity (calculated via McGowan/Crippen methods). These values guide solvent selection, storage conditions (e.g., inert atmosphere to prevent oxidation), and chromatographic separation protocols. For instance, high logP suggests hydrophobicity, necessitating non-polar solvents for extraction .
Q. Which analytical techniques are recommended for identifying and quantifying this compound in biological matrices?
- Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used, as demonstrated in studies on ant secretions and algal extracts. For double-bond localization, micro-ozonolysis followed by aldehyde identification (e.g., γ-octanal and n-nonanal) is critical . Quantification via internal standards (e.g., C8–C20 alkanes) and integration with software like LabSolutions ensures reproducibility .
Q. How is this compound synthesized or isolated from natural sources?
- Answer : Isolation from natural sources (e.g., ant Dufour glands or brown algae Turbinaria ornata) involves solvent extraction (hexane or dichloromethane), followed by fractional distillation or preparative GC. For synthetic routes, Ziegler-Natta catalysis or Wittig reactions are employed, with purity validated via NMR and GC-FID .
Advanced Research Questions
Q. How can researchers resolve contradictions in the ecological role of this compound across ant species?
- Answer : Discrepancies in function (e.g., recruitment pheromone in Diacamma vs. non-trail-forming Odontomachus) require comparative bioassays. Controlled experiments using synthetic this compound in behavioral assays (e.g., Y-maze tests) and gland ablation studies can isolate its role. Cross-species transcriptomic analysis may identify receptor-specific interactions .
Q. What experimental strategies optimize this compound yield in microbial lipid conversion systems?
- Answer : Engineered Bacillus subtilis strains with surface-displayed decarboxylases can enhance lipid conversion. Key variables include temperature (optimized at 300°C for GC analysis), substrate chain-length specificity, and enzyme kinetics (e.g., /). Statistical tools like R-based data processing ensure robust parameter optimization .
Q. How does this compound reduce Varroa mite fecundity, and how can this be validated in field settings?
- Answer : Laboratory studies show (Z)-8-Heptadecene reduces mite offspring by 30% via putative pheromonal interference. Field validation requires controlled hive trials with slow-release formulations (e.g., paraffin matrices). Confounding variables (e.g., hive hygiene) are mitigated via randomized block designs and ANOVA for statistical significance .
Q. What methodological challenges arise in replicating this compound quantification across heterogeneous matrices (e.g., algae vs. insect secretions)?
- Answer : Matrix effects (e.g., co-eluting terpenes in algae or cuticular hydrocarbons in ants) necessitate orthogonal validation. Solid-phase microextraction (SPME) coupled with GC×GC-MS improves resolution. Standard additions and matrix-matched calibration curves address recovery rate variability .
Methodological Best Practices
- Data Reporting : Follow Beilstein Journal guidelines: report purity metrics (NMR, HPLC), replicate counts (e.g., n=10 for ant secretion studies), and deposit raw data in repositories like Zenodo .
- Contradiction Analysis : Use funnel plots or sensitivity analysis to assess heterogeneity in ecological studies. For example, meta-analyses of this compound’s role in ant communication should account for species-specific gland morphology .
- Safety Protocols : Adopt GHS-compliant handling (e.g., grounding equipment to prevent static ignition) and emergency procedures (e.g., recovery position for inhalation exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
